molecular formula C5H10N4S B1335152 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine CAS No. 842955-68-4

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine

Cat. No. B1335152
CAS RN: 842955-68-4
M. Wt: 158.23 g/mol
InChI Key: HZXHKHYOZYEEOQ-UHFFFAOYSA-N
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Description

“2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine” is a compound that belongs to the class of 1,2,4-triazoles. Triazoles are five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature. For instance, a series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied using experimental and theoretical methods . For example, the structure of (5-methyl-1H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (MTSA) has been investigated by experimental (X-ray diffraction) and theoretical (B3LYP/aug-cc-pVDZ) methods .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied. For instance, 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are white powder solids with a melting point of 120–121°C and a boiling point of 260°C . They are very soluble in water and also soluble in organic solvents .

Scientific Research Applications

Therapeutic Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Drug Discovery

Triazoles are a privileged structure motif in drug discovery. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Organic Synthesis

Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

In supramolecular chemistry, triazoles are used due to their hydrogen bonding ability . This feature makes the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Polymer Chemistry

In polymer chemistry, triazoles are used due to their high chemical stability . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Fluorescent Imaging

Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .

Materials Science

Triazoles have found applications in materials science . They can be used in the synthesis of novel materials with unique properties .

Catalysis

Triazoles can act as ligands which stabilize Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Safety and Hazards

While 1,2,4-triazole derivatives have shown promising therapeutic potential, they may also have adverse effects such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, the synthesis of new stable halogenated carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, has been reported, indicating potential future directions in the field .

properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXHKHYOZYEEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390138
Record name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine

CAS RN

842955-68-4
Record name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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